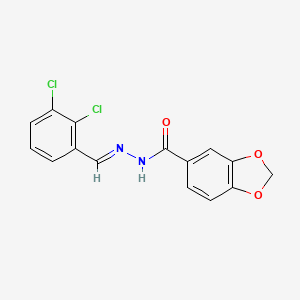
ChEs/MAOs-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ChEs/MAOs-IN-1 involves the reaction of 2,3-dichlorobenzaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
ChEs/MAOs-IN-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
ChEs/MAOs-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms.
Biology: The compound is utilized in research on enzyme inhibition and neurodegenerative diseases.
Medicine: this compound is investigated for its potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
ChEs/MAOs-IN-1 exerts its effects by inhibiting the activity of cholinesterases and monoamine oxidases. The inhibition of acetylcholinesterase and butyrylcholinesterase prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function. Inhibition of monoamine oxidase B increases the levels of monoamine neurotransmitters such as dopamine, which can have antidepressant and neuroprotective effects .
Comparación Con Compuestos Similares
ChEs/MAOs-IN-1 is unique due to its dual inhibitory action on both cholinesterases and monoamine oxidases. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A selective monoamine oxidase B inhibitor used in Parkinson’s disease treatment.
This compound stands out due to its ability to inhibit both enzyme classes, making it a versatile compound for research in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C15H10Cl2N2O3 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(14(11)17)7-18-19-15(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)/b18-7+ |
Clave InChI |
WFEICUTYOGADAP-CNHKJKLMSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


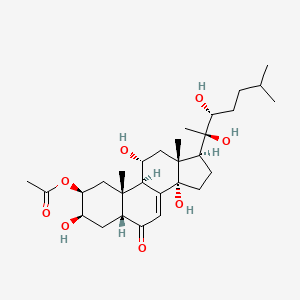
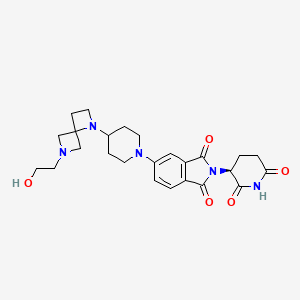
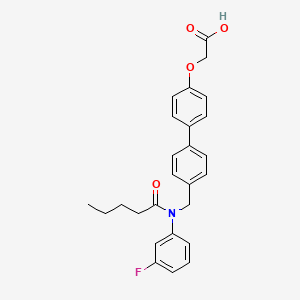
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
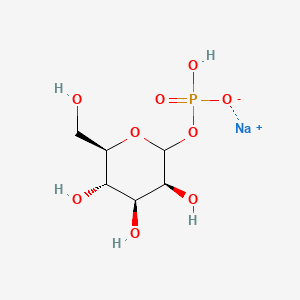
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

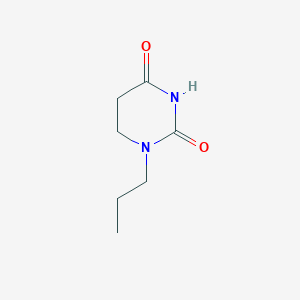
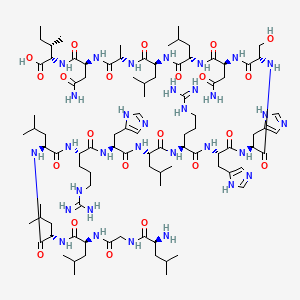
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
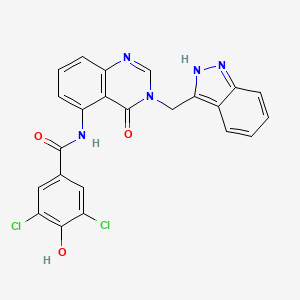
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
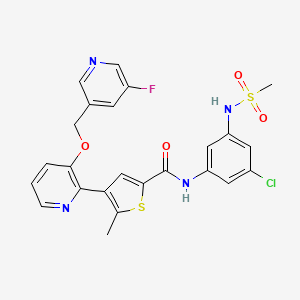
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
